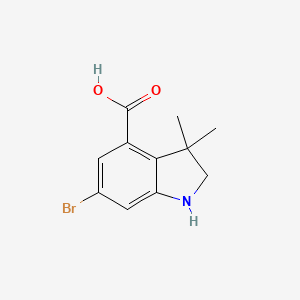

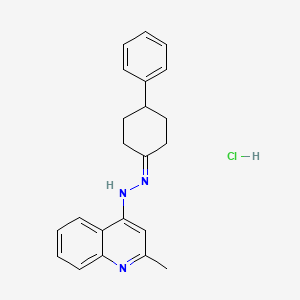

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid

Übersicht

Beschreibung

Indole derivatives, such as the one you’re interested in, are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biological activity .

Synthesis Analysis

The synthesis of indole derivatives is a topic of ongoing research . Various methods have been developed, but the specific synthesis pathway would depend on the exact structure of the compound .Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex. For example, a similar compound, 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, has a molecular formula of C11H11BrO .Chemical Reactions Analysis

The chemical reactions involving indole derivatives can vary widely. The specific reactions would depend on the functional groups present in the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, a similar compound, 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, has a molecular weight of 239.11 g/mol .Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Indole derivatives, including the 6-bromo-3,3-dimethylindoline variant, have been extensively studied for their anticancer properties. They are known to exhibit activity against various types of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and breast cancer . The compound’s ability to interfere with cell proliferation and induce apoptosis makes it a valuable candidate for cancer therapy research.

Antimicrobial Activity

The indole nucleus is a common structure found in compounds with significant antimicrobial properties. Research has shown that indole derivatives can be potent agents against a broad spectrum of microbes, including bacteria and fungi . This makes them particularly useful in the development of new antibiotics and antifungal agents.

Cardiovascular Diseases

Indole derivatives have been utilized in the treatment of cardiovascular diseases, including hypertension. Compounds like reserpine, an indole alkaloid, are used to manage high blood pressure and severe agitation in patients with mental disorders . The structural similarity suggests that 6-bromo-3,3-dimethylindoline-4-carboxylic acid could have potential applications in this area.

Neurodegenerative Disorders

The indole core is present in many compounds that show promise in treating neurodegenerative disorders. These compounds can interact with various receptors in the brain, providing therapeutic benefits for conditions such as Alzheimer’s and Parkinson’s disease . The research into indole derivatives continues to uncover their potential in neuroprotection and the management of cognitive decline.

Antiviral and Anti-HIV Applications

Indole derivatives have shown antiviral activities, including against influenza A and Coxsackie B4 virus . Their ability to inhibit viral replication makes them candidates for the development of antiviral drugs. Additionally, some indole derivatives have demonstrated anti-HIV properties, which could be explored further in the context of 6-bromo-3,3-dimethylindoline-4-carboxylic acid.

Antidiabetic Effects

The indole scaffold is also associated with antidiabetic effects. Compounds containing the indole moiety have been investigated for their potential to modulate blood sugar levels and provide therapeutic benefits for individuals with diabetes . This line of research could lead to novel treatments for diabetes management.

Antioxidant Properties

Indole derivatives are known for their antioxidant properties, which play a crucial role in protecting cells from oxidative stress . This characteristic is beneficial in preventing and treating diseases caused by free radical damage, including certain cancers and cardiovascular diseases.

Enzyme Inhibition

Specific indole derivatives have been evaluated for their ability to inhibit enzymes such as aldose reductase, which is involved in the complications of diabetes . By modulating enzyme activity, these compounds can have therapeutic applications in the treatment of various metabolic disorders.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

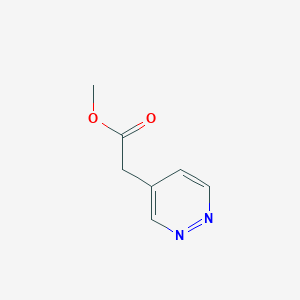

6-bromo-3,3-dimethyl-1,2-dihydroindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-11(2)5-13-8-4-6(12)3-7(9(8)11)10(14)15/h3-4,13H,5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBZIRFFANRSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC(=CC(=C21)C(=O)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B1404926.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride](/img/structure/B1404933.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)

![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)

![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)